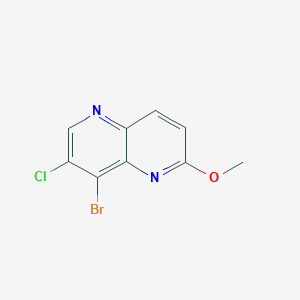

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

Description

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine is a halogenated 1,5-naphthyridine derivative featuring a bromine atom at position 8, chlorine at position 7, and a methoxy group at position 2. This compound belongs to a class of heterocyclic aromatic systems with significant interest in medicinal chemistry and materials science due to their electronic properties and reactivity.

Properties

IUPAC Name |

8-bromo-7-chloro-2-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFOYBCRHMSKFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C(=CN=C2C=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

- Starting Material: 1,5-naphthyridine or substituted derivatives such as 2-methoxy-1,5-naphthyridine.

- Selective Halogenation: Introduction of bromine and chlorine atoms at specific positions (7 and 8) through controlled halogenation reactions.

- Methoxylation: Installation of the methoxy group at position 2 via methylation reactions or nucleophilic substitution.

Stepwise Preparation Details

| Step | Reaction Type | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | Preparation of 2-methoxy-1,5-naphthyridine | Base (KOH), Methanol, crown ether (e.g., dibenzo-1,8-crown-6), reflux in MeCN | Nucleophilic substitution of chloro precursor with methanol under basic conditions to form methoxy group | ~67% yield reported |

| 2 | Halogenation (Bromination) | Bromine (Br₂) or N-bromosuccinimide (NBS), solvent CCl₄ or acetic acid, reflux or controlled temperature | Selective bromination at position 8; regioselectivity depends on solvent and temperature | Controlled conditions critical for regioselectivity |

| 3 | Halogenation (Chlorination) | Chlorine gas or electrophilic chlorinating agents, acetic acid or similar solvent | Chlorination at position 7, often preceding or following bromination | Requires careful monitoring to avoid over-chlorination |

| 4 | Optional methylation | Methyl iodide (CH₃I), potassium carbonate (K₂CO₃) | To introduce methoxy group if not installed earlier | Used alternatively to nucleophilic substitution |

Industrial and Scale-Up Considerations

- Continuous Flow Reactors: Employed to optimize reaction control, improve yields, and minimize side reactions during halogenation steps.

- Catalyst Use: Palladium catalysts may be used in coupling reactions when further functionalization is desired.

- Environmental and Safety: Use of halogenated solvents and reagents requires strict safety protocols, including PPE and fume hoods.

Reaction Mechanisms and Challenges

Halogenation Specifics

- Bromination is typically electrophilic aromatic substitution, with regioselectivity influenced by solvent polarity and temperature.

- Chlorination follows similar electrophilic pathways but requires milder conditions to prevent polyhalogenation.

Methoxylation Mechanism

- Methoxy group introduction involves nucleophilic substitution on a chloro-substituted intermediate, facilitated by base and crown ethers to activate the substrate.

- Reaction temperature (~reflux in acetonitrile) and time (~7 hours) are optimized for high yield.

Challenges

- Regioselectivity: Achieving selective halogenation at positions 7 and 8 without undesired substitution elsewhere.

- Steric Hindrance: Substituents at adjacent positions can hinder nucleophilic substitution, requiring elevated temperatures or phase-transfer catalysts.

- Safety: Handling of bromine and chlorine gases demands rigorous safety measures.

Data Table: Summary of Preparation Parameters

| Parameter | Method/Condition | Outcome/Comments |

|---|---|---|

| Starting Material | 2-methoxy-1,5-naphthyridine or 1,5-naphthyridine derivatives | Precursor for halogenation |

| Bromination Reagent | Br₂ or NBS | Controlled addition to avoid overbromination |

| Chlorination Reagent | Cl₂ or electrophilic chlorinating agents | Requires milder conditions |

| Solvent for Halogenation | CCl₄, AcOH, or MeCN | Solvent choice affects regioselectivity |

| Methoxylation Reagent | CH₃I, K₂CO₃ or KOH/MeOH with crown ethers | High yield methoxy introduction |

| Temperature | Reflux (MeCN), 70-100 °C for halogenation | Optimized for substitution efficiency |

| Reaction Time | 4-7 hours typical | Dependent on reagent and substrate |

| Yield | 60-70% per step typical | Multi-step overall yield varies |

Research Findings and Literature Insights

- Studies confirm that selective bromination at position 8 can be achieved using N-bromosuccinimide in carbon tetrachloride under reflux conditions, with regioselectivity confirmed by NMR and X-ray crystallography.

- Methoxylation via nucleophilic substitution on chloro intermediates is enhanced by crown ethers, which facilitate phase transfer and increase nucleophilicity of methanol.

- Use of continuous flow systems in industrial settings improves reproducibility and safety in halogenation steps.

- Comparative studies show that halogen substituents at positions 7 and 8 significantly influence reactivity and biological activity, underscoring the importance of precise synthetic control.

Summary Table: Key Synthetic Routes for 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine

| Route | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Route A | 2-methoxy-1,5-naphthyridine | Sequential bromination (NBS), chlorination (Cl₂), purification | High regioselectivity, well-established | Requires careful control of halogenation |

| Route B | 7-chloro-1,5-naphthyridine derivative | Methoxylation (KOH/MeOH + crown ether), bromination | Efficient methoxy introduction, good yields | Multi-step, sensitive to reaction conditions |

| Route C (Industrial) | 1,5-naphthyridine derivatives | Continuous flow halogenation, catalytic methylation | Scalable, safer, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Cross-Coupling: Palladium catalysts, such as palladium(II) acetate, in the presence of bases like potassium carbonate, are used under inert atmosphere conditions.

Major Products Formed

Substitution Products: Various substituted naphthyridines with different functional groups.

Oxidation Products: Naphthyridine N-oxides.

Reduction Products: Dihydronaphthyridines.

Cross-Coupling Products: Biaryl and aryl-alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine has been investigated for its potential as an anticancer agent. Studies have shown that compounds within the naphthyridine family exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of naphthyridine have demonstrated significant activity against human leukemia (HL-60) and cervical cancer (HeLa) cells, with mechanisms involving topoisomerase inhibition .

Antimicrobial Properties

Research indicates that naphthyridine derivatives possess antimicrobial properties. Specific studies have highlighted their effectiveness against Gram-positive bacteria, suggesting potential applications in developing new antibiotics . The structure of this compound contributes to its biological activity through enzyme inhibition and receptor binding modulation .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a valuable building block for synthesizing more complex organic compounds. Its unique functional groups allow for various chemical transformations, making it a versatile intermediate in synthetic pathways .

Synthetic Strategies

The compound can be synthesized through several methods, including nucleophilic substitution reactions and cross-coupling techniques like Suzuki-Miyaura coupling. These methods enable the introduction of diverse substituents at specific positions on the naphthyridine ring, facilitating the development of tailored compounds for specific applications .

Material Science

Organic Semiconductors

The potential of this compound in material science has been explored, particularly in the context of organic electronics. Its electronic properties make it suitable for use in organic semiconductors and light-emitting devices. The compound's ability to form stable thin films is advantageous for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. In biological systems, it may interfere with cellular pathways, such as DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Physicochemical Properties

- Molecular Weight : Estimated at ~291.5 g/mol (C₉H₆BrClN₂O).

- Solubility: Halogenated 1,5-naphthyridines (e.g., 2,8-dichloro-1,5-naphthyridine) exhibit higher solubility in non-polar solvents like CCl₄ due to reduced polarity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Pharmaceutical Intermediates

This compound and its analogs serve as precursors for antimalarial and anticancer agents. For instance, 3-bromo-8-chloro derivatives functionalized with aminoalkyl groups demonstrated potent antimalarial activity in vitro .

Materials Science

Halogenated 1,5-naphthyridines are explored as ligands in coordination polymers and organic semiconductors due to their electron-deficient π-systems. The methoxy group enhances solubility for solution-processed materials .

Biological Activity

8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7BrClN2O. The presence of bromine and chlorine atoms at specific positions on the naphthyridine ring significantly influences its biological activity. The methoxy group enhances its lipophilicity, which is crucial for membrane permeability and interaction with biological targets.

Antimicrobial Activity

Research indicates that naphthyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study published in MDPI highlighted that various naphthyridine derivatives possess good antibacterial activity against Gram-positive and Gram-negative bacteria, with some compounds showing efficacy comparable to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Efficacy of Naphthyridine Derivatives

| Compound | Activity Against | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 |

| Escherichia coli | 8 | |

| Pseudomonas aeruginosa | 16 | |

| Ciprofloxacin | Staphylococcus aureus | 0.5 |

| Escherichia coli | 1 | |

| Pseudomonas aeruginosa | 2 |

The mechanism of action for this compound primarily involves the inhibition of bacterial enzyme systems and disruption of cell wall synthesis. The halogen substituents (bromine and chlorine) are believed to enhance binding affinity to target sites within microbial cells, leading to increased antimicrobial efficacy.

Case Study 1: Antibacterial Efficacy

In a comparative study involving various naphthyridine derivatives, this compound demonstrated superior activity against methicillin-resistant Staphylococcus aureus (MRSA). The study utilized a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), revealing that this compound effectively inhibited MRSA at lower concentrations than traditional antibiotics .

Case Study 2: Cytotoxicity in Cancer Cells

Another research effort evaluated the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited significant cytotoxicity against HeLa (cervical cancer) and HL-60 (leukemia) cells with IC50 values of approximately 15 µM and 20 µM, respectively. This suggests potential applications in cancer therapeutics .

Q & A

Q. What are the primary synthetic routes for 8-Bromo-7-chloro-2-methoxy-1,5-naphthyridine?

The synthesis typically involves halogenation and substitution reactions. Key methods include:

- Halogenation of naphthyridine cores : Bromination or chlorination using reagents like or . For example, 7-bromo-1,5-naphthyridin-4(1H)-one reacts with at 140°C to yield 4,7-dibromo derivatives (70% yield) .

- Methoxy group introduction : Alkoxy substitution via nucleophilic displacement of halogens under basic conditions. For instance, ethyl 7-chloro-1-ethyl-4-oxo-1,5-naphthyridine-3-carboxylate reacts with methoxide ions in the presence of crown ethers to replace chlorine with methoxy (67% yield) .

Q. How can nucleophilic substitution reactions be optimized for introducing functional groups?

- Reagent selection : Use polar aprotic solvents (e.g., MeCN) and catalysts like or crown ethers to enhance nucleophilicity and reaction rates .

- Temperature control : Mild conditions (reflux in MeOH or EtOH) preserve sensitive substituents. For example, 4-chloro-2-methoxy-1,5-naphthyridine undergoes hydrolysis to 4-chloro-1,5-naphthyridin-2(1H)-one under 5M HCl without cleaving the chloro group .

Q. What spectroscopic techniques are critical for characterizing halogenated 1,5-naphthyridines?

- Mass spectrometry (MS) : Identifies molecular ions and fragmentation patterns specific to bromo and chloro substituents .

- Nuclear Magnetic Resonance (NMR) : - and -NMR distinguish methoxy protons (~δ 3.8–4.0 ppm) and halogen-induced deshielding effects on adjacent carbons .

Advanced Research Questions

Q. How can conflicting reactivity data between bromo and chloro substituents be resolved?

Discrepancies arise from electronic and steric factors:

- Bromine reactivity : Bromo groups are more polarizable, facilitating faster substitution (e.g., Suzuki couplings) compared to chloro .

- Chlorine stability : Chloro substituents resist hydrolysis under mild acidic conditions (e.g., 4-chloro-2-methoxy-1,5-naphthyridine remains intact in 5M HCl at reflux) .

- Methodological adjustments : Use competitive kinetic studies or isotopic labeling to quantify substituent effects. For example, Meissenheimer bromination of 1,5-naphthyridine 1-oxide yields 2-bromo derivatives (75%) but mixed products under varying conditions .

Q. What methodologies assess the environmental persistence of halogenated naphthyridines?

Q. How do structural modifications influence antimalarial activity in halogenated 1,5-naphthyridines?

-

Targeted inhibition : Derivatives like 2-chloro-3-phenyl-1,5-naphthyridine inhibit Plasmodium PI4K (IC < 1 µM), disrupting phosphatidylinositol metabolism in malaria parasites .

-

SAR analysis : Compare substituent effects:

Substituent Position Bioactivity Trend Reference 2-Methoxy Enhances solubility, reduces toxicity 7-Chloro Increases target binding affinity

Q. What strategies mitigate side reactions in cross-coupling reactions of polyhalogenated naphthyridines?

- Regioselective control : Use directing groups (e.g., ester moieties) to prioritize coupling at the 8-bromo position over 7-chloro .

- Catalyst optimization : Pd-based systems with bulky ligands (e.g., ) suppress undesired homo-coupling. For example, 3,8-dibromo-1,5-naphthyridine selectively reacts with alkenyl reagents to yield mono-coupled products (25% yield) .

Notes on Data Contradictions

- Halogenation yields : Bromination of 1,5-naphthyridine produces 3-bromo (27%) and 3,7-dibromo (10%) derivatives under identical /CCl conditions, highlighting positional selectivity challenges .

- Crown ether efficacy : Methoxy substitution requires dibenzo-18-crown-6 for efficient alcoholysis of chloro groups, while simpler ethers fail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.